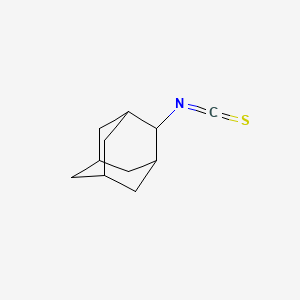

2-Isothiocyanatoadamantane

Description

2-Isothiocyanatoadamantane is a derivative of the adamantane framework, characterized by an isothiocyanate (-N=C=S) group at the 2-position. Adamantane derivatives are prized for their structural rigidity, thermal stability, and applications in pharmaceuticals and materials science . The synthesis of this compound typically involves reacting 2-aminoadamantane with phenyl isothiocyanate or analogous reagents under controlled conditions. While traditional methods for adamantyl isothiocyanates often employ harsh reagents like thiophosgene or carbon disulfide, newer approaches aim for milder conditions and higher yields .

This compound’s reactivity stems from the electrophilic isothiocyanate group, enabling nucleophilic additions with amines, alcohols, and other nucleophiles. Such reactions yield thioamide or thiourea derivatives, which are explored for biological activity, including anticancer and antimicrobial properties .

Properties

IUPAC Name |

2-isothiocyanatoadamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZVJRMIRGTHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isothiocyanatoadamantane can be synthesized through several methods:

Reaction with Carbon Disulfide: Adamantan-1-amine reacts with carbon disulfide in the presence of potassium hydroxide at room temperature for 12 hours.

Reaction with Thiophosgene: Adamantan-1-amine reacts with thiophosgene in the presence of potassium carbonate at 25°C for 2 hours.

Reaction with Trimethylsilyl Isothiocyanate: This reaction occurs in the presence of titanium chloride in methylene chloride at 0°C for 3 hours.

Reaction with Potassium Thiocyanate: 1-Bromoadamantane reacts with potassium thiocyanate in dimethylformamide at 153°C for 5 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the above synthetic routes can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanatoadamantane undergoes several types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Addition Reactions: The compound can participate in addition reactions with electrophiles, forming new bonds at the isothiocyanate group.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Electrophiles: Electrophiles such as halogens and acids are used in addition reactions.

Major Products:

Scientific Research Applications

2-Isothiocyanatoadamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isothiocyanatoadamantane and its derivatives involves the inhibition of specific enzymes and molecular pathways:

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Optimization : Recent efforts (e.g., ) focus on milder, cost-effective methods for adamantane derivatives, though this compound synthesis still relies on classical approaches .

- Structural Effects : Methyl substituents on adamantane (e.g., 3,5-dimethyl derivatives) reduce reactivity due to steric effects, while aliphatic spacers enhance flexibility .

Biological Activity

Introduction

2-Isothiocyanatoadamantane is a compound derived from adamantane, a hydrocarbon with a unique cage-like structure. The introduction of the isothiocyanate functional group () significantly enhances the biological activity of adamantane derivatives. This article explores the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an isothiocyanate group attached to the adamantane core. The general structure can be represented as follows:

The presence of the isothiocyanate group contributes to its reactivity and biological activity, particularly in cancer research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against various cancer cell lines.

- Mechanism of Action : The isothiocyanate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of key cellular processes such as proliferation and survival pathways. This reactivity allows it to disrupt the function of proteins involved in cancer progression.

- Cell Proliferation Inhibition : A study demonstrated that derivatives of adamantyl isothiocyanates showed varying degrees of inhibition against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 12 to 48 μM depending on the specific structure of the compound .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Ad-ITC 6 | 12-24 | MDA-MB-231 |

| Ad-ITC 5 | 24-48 | MDA-MB-231 |

| Ad-ITC 3 | ~50% inhibition at 24-48 μM | MDA-MB-231 |

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by the length and branching of the alkyl chain connecting the adamantane core to the isothiocyanate group. Compounds with longer and more branched chains generally exhibit enhanced biological activity due to improved interaction with target proteins .

Case Studies

- Case Study on Mutant p53 Rescue : A study explored the use of adamantyl isothiocyanates as agents to rescue mutant p53 protein function in cancer cells. The findings indicated that certain derivatives could restore p53 activity, leading to reduced tumor cell proliferation .

- Comparative Analysis : In a comparative study between various adamantyl isothiocyanates, researchers found that compounds with bulky adamantane structures adjacent to the isothiocyanate group displayed diminished potency due to steric hindrance, underscoring the importance of molecular structure in therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.